Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH
Description
Contextualization of Challenges in Solid-Phase Peptide Synthesis (SPPS)
Other significant challenges in SPPS include:
Low solvation: The growing peptide chain may not be well-solvated, leading to poor reaction kinetics. wikipedia.org
Incomplete coupling reactions: Aggregation can prevent the successful addition of the next amino acid in the sequence. chempep.com
Racemization: The conversion of an amino acid from one stereoisomer to its mirror image can occur, which can impact the biological activity of the final peptide. americanpeptidesociety.org
Side reactions: Unwanted chemical modifications can occur during the synthesis process. americanpeptidesociety.org
Difficult sequences: Peptides rich in disulfide bonds or basic amino acid residues can be particularly challenging to synthesize. omizzur.com
These issues can lead to truncated peptides, reduced purity of the final product, and the need for repetitive and costly synthesis attempts. americanpeptidesociety.orgmerckmillipore.com
Evolution of Pseudoproline Dipeptides in Overcoming Synthetic Difficulties
To address the challenges of SPPS, particularly peptide aggregation, scientists developed pseudoproline dipeptides. chempep.com First introduced by Mutter and colleagues, these artificially created dipeptides are derived from serine, threonine, or cysteine residues. wikipedia.org They are designed to be reversibly protected as five-membered oxazolidine (B1195125) or thiazolidine (B150603) rings, which mimic the structure of proline. chempep.com
The introduction of a pseudoproline dipeptide into a growing peptide chain induces a "kink" in the backbone. wikipedia.org This conformational disruption breaks up the formation of secondary structures like β-sheets, which are a major cause of aggregation. wikipedia.orgiris-biotech.de By preventing this aggregation, pseudoproline dipeptides enhance the solvation of the peptide chain and improve coupling and deprotection kinetics. wikipedia.orgmerckmillipore.com This leads to higher yields and purities of the final peptide product. merckmillipore.com
The use of pseudoproline dipeptides has become a standard and powerful tool in Fmoc-based SPPS, significantly increasing the success rate of synthesizing long and otherwise difficult peptide sequences. wikipedia.orgmerckmillipore.com
Structural Elucidation of the Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH Pseudoproline Moiety
The compound this compound is a dipeptide composed of glutamic acid (Glu) and cysteine (Cys). Its specific structure includes several key protecting groups that are crucial for its function in peptide synthesis.
| Component | Description |
| Fmoc (9-fluorenylmethoxycarbonyl) | An amine-protecting group on the glutamic acid residue. It is base-labile, allowing for its removal under specific conditions during SPPS. |
| OtBu (tert-butyl ester) | A protecting group for the side chain carboxyl group of glutamic acid. It is acid-labile and is typically removed during the final cleavage from the resin. |
| Cys(Psi(Dmp,H)pro) | This denotes the cysteine residue which has been modified to form a pseudoproline. Specifically, it is a thiazolidine ring formed from the cysteine side chain. The "Dmp" refers to a 2,4-dimethoxyphenyl group attached to the thiazolidine ring, which influences its stability and cleavage characteristics. |
| The entire molecule is designed for seamless integration into standard Fmoc-SPPS protocols. The pseudoproline moiety, formed from the cysteine residue, introduces the critical "kink" in the peptide backbone to disrupt aggregation. |
Below is a table detailing the chemical properties of this compound:
| Property | Value |
| Molecular Formula | C₃₆H₄₀N₂O₉S chemimpex.comiris-biotech.de |
| Molecular Weight | 676.77 g/mol chemimpex.com |
| Appearance | White to off-white powder chemimpex.com |
| Purity | ≥ 98% (HPLC, TLC) chemimpex.com |
| Storage Conditions | ≤ -10 °C chemimpex.com |
Significance of Cysteine-Based Pseudoproline Dipeptides in Modern Peptide Chemistry
Cysteine-based pseudoproline dipeptides, such as the one in this compound, hold particular importance in modern peptide chemistry. While pseudoprolines derived from serine and threonine have long been standard tools, the development of cysteine-based versions has expanded the applicability of this technology. iris-biotech.de
A key advantage of cysteine-based pseudoprolines is their stability. iris-biotech.de The thiazolidine ring of a cysteine pseudoproline is generally more stable than the oxazolidine rings of serine or threonine-derived pseudoprolines. iris-biotech.de This enhanced stability provides peptide chemists with more flexibility in their synthesis strategies.
Furthermore, some studies have shown that cysteine pseudoproline-containing peptides can be deprotected in relatively short times using trifluoroacetic acid (TFA), which is a standard reagent in SPPS. nih.gov This compatibility with common protocols makes them even more valuable. The use of cysteine pseudoprolines has also been shown to enhance the efficiency of peptide macrocyclization. nih.gov
The ability to incorporate these specialized building blocks into complex peptides, including those with multiple disulfide bonds, is crucial for the development of new peptide-based therapeutics and research tools. chemimpex.comnih.gov
Structure
2D Structure
Properties
IUPAC Name |
(4R)-2-(2,4-dimethoxyphenyl)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N2O9S/c1-36(2,3)47-31(39)17-16-28(37-35(43)46-19-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27)32(40)38-29(34(41)42)20-48-33(38)26-15-14-21(44-4)18-30(26)45-5/h6-15,18,27-29,33H,16-17,19-20H2,1-5H3,(H,37,43)(H,41,42)/t28-,29-,33?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMQKBJHHOLTLN-QXSWOPKKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N1C(CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N1[C@@H](CSC1C2=C(C=C(C=C2)OC)OC)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Glu Otbu Cys Psi Dmp,h Pro Oh
Chemical Synthesis of the Thiazolidine (B150603) Pseudoproline Ring System
The core of the pseudoproline structure within Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH is the thiazolidine ring. This heterocyclic system is derived from the cysteine (Cys) residue chempep.comresearchgate.netbachem.com. The synthesis involves the condensation reaction between the N-terminal amino group and the thiol side chain of a cysteine-containing peptide with an aldehyde or ketone chempep.combachem.com. In the case of this specific compound, the "Dmp" designation indicates that 2,4-dimethoxybenzaldehyde is the reactant used to form the thiazolidine ring.
This reaction forms a 1,3-thiazolidine-4-carboxylic acid derivative, which acts as a proline mimic, or "pseudoproline" chempep.com. The resulting ring structure introduces a "kink" into the peptide backbone, similar to that created by a natural proline residue nih.govacs.orgpeptide.com. This conformational constraint is highly effective at disrupting the inter-chain hydrogen bonding that leads to the formation of β-sheet aggregates, a common cause of synthesis failure for difficult or hydrophobic sequences chempep.comnih.govwikipedia.org. While thiazolidine formation has traditionally been thought to require acidic conditions, evidence suggests it can also proceed efficiently under physiological conditions nih.gov. The resulting thiazolidine ring is stable throughout the standard Fmoc-based synthesis cycles but can be cleaved with trifluoroacetic acid (TFA) during the final deprotection step to regenerate the native cysteine residue bachem.com.
Orthogonal Protection Strategy: Role of Fmoc and tert-Butyl Ester (OtBu) Groups
The successful synthesis and application of this building block rely on a robust orthogonal protection strategy, where different protecting groups can be removed under distinct chemical conditions without affecting others iris-biotech.depeptide.comresearchgate.net. The Fmoc/tBu protection scheme is a cornerstone of modern SPPS and is employed in this compound iris-biotech.denih.gov.
Fmoc Group for Nα-Amino Protection and Stepwise Elongation
The Nα-amino group of the glutamic acid residue is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This is a temporary protecting group, central to the Fmoc/tBu SPPS strategy iris-biotech.debiosynth.com.
Stability and Cleavage: The Fmoc group is stable under the acidic conditions used to remove side-chain protecting groups like OtBu peptide.com. It is, however, readily cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF) iris-biotech.denih.gov.
Stepwise Elongation: This base lability allows for the selective deprotection of the N-terminal amine of the growing peptide chain after each coupling step. The newly freed amine is then available to be coupled with the next Fmoc-protected amino acid in the sequence, enabling the controlled, stepwise elongation of the peptide biosynth.com.
Monitoring: The cleavage of the Fmoc group releases a dibenzylfulvene-piperidine adduct, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction's completeness nih.gov.
OtBu Group for Glutamic Acid Side Chain Carboxyl Protection
The side chain carboxyl group of the glutamic acid residue is protected by a tert-Butyl (OtBu) ester. This is considered a semi-permanent protecting group, as it remains intact throughout the iterative cycles of Fmoc deprotection and coupling iris-biotech.deresearchgate.net.
Stability and Cleavage: The OtBu group is highly stable to the basic conditions used for Fmoc removal peptide.com. It is cleaved using strong acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA), often in a "cocktail" containing scavenger reagents to prevent side reactions iris-biotech.depeptide.com.
Orthogonality: The differential stability of the base-labile Fmoc group and the acid-labile OtBu group is the essence of the orthogonal strategy iris-biotech.depeptide.comnih.gov. This ensures that the reactive glutamic acid side chain does not interfere with the formation of the peptide backbone bonds during chain elongation biosynth.com. The OtBu group is typically removed simultaneously with the cleavage of the finished peptide from the resin support iris-biotech.depeptide.com.
| Protecting Group | Chemical Name | Target Functional Group | Cleavage Condition | Role in Synthesis |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Nα-Amino (Glutamic Acid) | Mild Base (e.g., Piperidine) | Temporary; enables stepwise elongation |
| OtBu | tert-Butyl Ester | Side Chain Carboxyl (Glutamic Acid) | Strong Acid (e.g., TFA) | Semi-permanent; prevents side reactions |
Coupling Efficiency and Reaction Kinetics in Pseudoproline Incorporation
A primary reason for using pseudoproline dipeptides is to overcome poor coupling efficiency and slow reaction kinetics during the synthesis of "difficult sequences" chempep.comgyrosproteintechnologies.com. Peptide chain aggregation can physically block reactive sites, leading to incomplete or failed coupling reactions researchgate.netsigmaaldrich.com.
The incorporation of the this compound dipeptide addresses this challenge in several ways:
Disruption of Secondary Structures: The rigid kink introduced by the thiazolidine ring disrupts nascent secondary structures like β-sheets, preventing the peptide chains from aggregating on the solid support nih.govpeptide.comwikipedia.org.
Enhanced Solvation: By keeping the peptide chains from collapsing and aggregating, the pseudoproline moiety enhances the solvation of the resin-bound peptide, improving the accessibility of the N-terminal amine for the incoming activated amino acid chempep.comnih.govwikipedia.org.
Improved Kinetics: This improved accessibility leads to more favorable reaction kinetics, allowing coupling reactions to proceed to completion more rapidly and efficiently sigmaaldrich.com. The use of pseudoproline dipeptides can increase product yields significantly, in some cases by up to tenfold in highly aggregated sequences chempep.com.
Notably, while the pseudoproline moiety enhances subsequent coupling steps, the direct acylation of a pseudoproline monomer (i.e., coupling an amino acid to the hindered nitrogen of the thiazolidine ring) can be inefficient due to steric hindrance wikipedia.orgiris-biotech.de. The use of pre-formed dipeptide building blocks, such as this compound, elegantly circumvents this problem, as the sterically hindered coupling has already been performed during the synthesis of the building block itself bachem.comwikipedia.orgsigmaaldrich.com.
Purification Techniques and Analytical Verification of the Building Block
The synthesis of a high-purity dipeptide building block is critical for its successful application in peptide synthesis. Following the chemical synthesis, the crude product must undergo rigorous purification and analytical verification to ensure its identity and purity.
Purification:
High-Performance Liquid Chromatography (HPLC): The primary method for purifying peptide building blocks is reversed-phase HPLC (RP-HPLC). This technique separates the target compound from unreacted starting materials, by-products, and other impurities based on differences in hydrophobicity. The high resolution of HPLC allows for the isolation of the product with very high purity, often exceeding 99% nih.govcphi-online.com.
Analytical Verification: A combination of analytical techniques is used to confirm the structure and purity of the final this compound product.
| Analytical Technique | Purpose | Typical Findings |
| Analytical RP-HPLC | Purity Assessment | A single major peak indicating a purity of >99%, confirming the absence of significant impurities nih.govcphi-online.com. |
| Mass Spectrometry (MS) | Molecular Weight Verification | The observed molecular weight matches the calculated theoretical mass (676.78 g/mol ), confirming the correct elemental composition iris-biotech.de. |
| Nuclear Magnetic Resonance (NMR) | Structural Confirmation | ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of the Fmoc, Glu(OtBu), and Cys(Psi(Dmp,H)pro) moieties and their correct connectivity. |
These analytical methods provide a comprehensive characterization of the building block, ensuring that it meets the stringent quality standards required for modern solid-phase peptide synthesis cphi-online.com.
Mechanistic Insights into the Conformational Impact of Fmoc Glu Otbu Cys Psi Dmp,h Pro Oh
Reversible Disruption of Intra- and Inter-chain Hydrogen Bonding Networks
A primary challenge in SPPS is the formation of stable secondary structures, such as β-sheets, by the growing peptide chain. These structures are stabilized by a dense network of inter-chain hydrogen bonds, leading to aggregation and incomplete reactions. sigmaaldrich.comnih.gov The introduction of a pseudoproline dipeptide like Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH effectively disrupts these hydrogen bonding networks. chempep.commerckmillipore.com
The thiazolidine (B150603) ring of the pseudoproline imposes a rigid "kink" in the peptide backbone, similar to that induced by a natural proline residue. thieme-connect.denih.gov This structural constraint physically prevents the linear alignment required for β-sheet formation. thieme-connect.de By breaking the regular pattern of the peptide backbone, it interrupts the cooperative hydrogen bonding that stabilizes aggregates. chempep.com This disruption is reversible; upon final cleavage with trifluoroacetic acid (TFA), the thiazolidine ring is opened, restoring the native cysteine residue and allowing the peptide to adopt its intended final conformation. bachem.comsigmaaldrich.com This temporary modification serves as a powerful strategy to keep the peptide chain accessible for subsequent coupling and deprotection steps. merckmillipore.com
Induction and Stabilization of Specific Backbone Conformations
Beyond simply disrupting undesirable structures, pseudoprolines actively guide the peptide backbone into specific, more favorable conformations during synthesis.
The amide bond preceding a proline or pseudoproline residue can exist in either a cis or trans conformation. While the trans form is generally favored in peptides, the introduction of a pseudoproline significantly shifts the equilibrium toward the cis isomer. bachem.comthieme-connect.deacs.org This preference is a key aspect of its mechanism. thieme-connect.de The cyclic structure of the thiazolidine ring reduces the steric clash that typically disfavors the cis conformation in linear peptides. acs.orgresearchgate.net
Computational studies have shown that for pseudoproline amides, the energy barrier for trans-to-cis isomerization is lower compared to that of natural proline. acs.org This increased population of cis-amide bonds introduces a sharp turn or "hinge" in the peptide chain, which is fundamental to its ability to break up secondary structures. bachem.com The stabilization of the cis conformer is a defining feature of pseudoproline dipeptides and a primary driver of their solubilizing and anti-aggregating effects. thieme-connect.deacs.org
Table 1: Comparative Data on Amide Bond Conformation
| Amide Bond Type | Predominant Conformer | Typical Cis Isomer Population | Effect on Peptide Backbone | Reference |
|---|---|---|---|---|
| Standard Xaa-Yyy | Trans | ~0.05% | Extended/Linear | worldscientific.com |
| Xaa-Pro | Trans | ~10% | Introduces a bend | worldscientific.com |
| Xaa-ΨPro (Pseudoproline) | Cis | Significantly higher than Pro | Induces a sharp "kink" or turn | bachem.comthieme-connect.deacs.org |
The conformational constraints imposed by pseudoprolines directly influence the formation of local secondary structures. The high propensity for a cis-amide bond makes them potent inducers of β-turns. biorxiv.orgyoutube.com A β-turn is a region where the polypeptide chain reverses its direction, a crucial feature for the compact, globular structure of many proteins. nih.govlibretexts.org By forcing the peptide backbone into a turn conformation, pseudoprolines facilitate the synthesis of sequences that naturally contain these structural motifs. nih.gov
While they are excellent at inducing turns, pseudoprolines are potent disruptors of helical structures like α-helices and 3₁₀-helices during synthesis. bachem.comlibretexts.org These helices rely on a regular pattern of hydrogen bonds and consistent backbone dihedral angles, both of which are interrupted by the kink introduced by the pseudoproline. This disruption is beneficial during SPPS, as it prevents the peptide from folding into stable, unreactive helical aggregates on the resin. sigmaaldrich.comchempep.com
Mitigation of Peptide Aggregation During Solid-Phase Synthesis
Peptide aggregation is a major cause of synthesis failure, especially for long or hydrophobic sequences, often termed "difficult sequences". nih.gov Aggregated peptides on the resin support become insoluble and their N-terminal amines are inaccessible, leading to incomplete coupling and deprotection reactions. sigmaaldrich.comchempep.com The incorporation of this compound is a highly effective strategy to mitigate this problem. chempep.commerckmillipore.com
The mechanism of aggregation mitigation is multifactorial:
Structural Disruption : As discussed, the backbone kink prevents the formation of β-sheet aggregates. thieme-connect.denih.gov
Enhanced Solvation : By breaking up these aggregates, the peptide chains become better solvated by the synthesis solvents (e.g., DMF, NMP), which improves reaction kinetics. chempep.com
Improved Accessibility : The disordered, solvated state ensures that the terminal amino group of the growing peptide remains exposed and available for the next coupling cycle. chempep.com
The use of pseudoproline dipeptides has been shown to dramatically increase the yield and purity of synthesized peptides that are otherwise prone to failure. merckmillipore.com For very long peptides, inserting pseudoprolines at regular intervals, for instance, every 6-7 residues, has proven to be a particularly powerful approach. merckmillipore.com
Table 2: Impact of Pseudoproline on Synthesis of a Difficult Peptide Sequence
| Synthesis Strategy | Observed Aggregation | Crude Product Purity | Overall Yield | Reference |
|---|---|---|---|---|
| Standard Fmoc-SPPS | High (resin shrinking, poor reaction kinetics) | Low (<20%) | Very Low | sigmaaldrich.commerckmillipore.com |
| With Pseudoproline Dipeptide | Minimal (improved solvation and swelling) | Significantly Higher (>70%) | Up to 10-fold increase | chempep.commerckmillipore.com |
Impact on Solvation and Swelling Properties of Peptide-Resin Conjugates
The success of SPPS is critically dependent on the physical state of the solid support. The resin beads must remain swollen in the synthesis solvents to allow for the free diffusion of reagents to the reactive sites within the polymer matrix. researchgate.netresearchgate.net Peptide aggregation can cause the resin to shrink or collapse, severely hindering diffusion and effectively stopping the synthesis. sigmaaldrich.comnih.gov
Case Studies in Peptide and Peptidomimetic Construction Utilizing Fmoc Glu Otbu Cys Psi Dmp,h Pro Oh
Total Chemical Synthesis of Biologically Relevant Peptide Domains
Human Islet Amyloid Polypeptide (IAPP): Human IAPP, a 37-residue peptide hormone, is notoriously difficult to synthesize due to its high hydrophobicity and propensity to aggregate. chempep.com The incorporation of pseudoproline dipeptides at strategic locations within the IAPP sequence has been shown to be a highly effective strategy to mitigate these issues. For instance, studies have demonstrated that the introduction of oxazolidine-based pseudoprolines, derived from serine or threonine, can significantly improve synthesis yields. chempep.com While a specific example using Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH is not published, the principle of disrupting aggregation through a backbone "kink" is directly applicable. The Cys(Psi(Dmp,H)pro) moiety would be expected to confer similar benefits, particularly if a cysteine residue is present at a critical point for aggregation in a target peptide sequence. Research on IAPP synthesis has shown that replacing certain amino acid pairs with pseudoproline dipeptides can increase the yield of the final pure peptide. chempep.com
VEGF Receptor D2 Domain: The total chemical synthesis of the D2 domain of the human VEGF receptor 1, a key player in angiogenesis, has also been accomplished by leveraging the power of pseudoproline dipeptides to overcome aggregation problems during SPPS. iris-biotech.de The successful synthesis of this domain highlights the importance of structure-disrupting elements in the assembly of complex protein fragments. The use of a cysteine-based pseudoproline like Cys(Psi(Dmp,H)pro) would be a logical choice in sequences containing cysteine residues that are part of an aggregation-prone region.
The table below illustrates the general strategy of incorporating pseudoproline dipeptides in the synthesis of challenging peptides.
| Peptide Target | Challenge | Pseudoproline Strategy | Rationale |
| Human IAPP | High aggregation propensity | Introduction of pseudoproline dipeptides at key positions | Disrupts β-sheet formation, improves solubility and coupling efficiency. chempep.com |
| VEGF Receptor D2 | Aggregation during synthesis | Stepwise introduction of pseudoproline dipeptides | Overcomes aggregation issues, enabling successful total synthesis. iris-biotech.de |
Development of Peptide Libraries with Enhanced Structural Diversity
Peptide libraries are powerful tools for drug discovery and the identification of novel ligands for biological targets. The structural diversity of these libraries is a key determinant of their success. The incorporation of pseudoproline dipeptides, such as this compound, can significantly enhance this diversity.
By inducing a cis-amide bond, the pseudoproline moiety introduces a defined turn or "kink" into the peptide backbone, which is distinct from the more common trans-amide bonds. thieme-connect.de This conformational constraint can be used to create libraries of peptides with pre-organized structures, potentially leading to higher binding affinities and specificities for their targets.
While specific examples of libraries built with this compound are not detailed in the literature, the concept is well-established for other pseudoproline dipeptides. For example, cysteine-rich peptide libraries have been developed using disulfide-directing motifs to create a variety of multicyclic peptide ligands. researchgate.net The use of a Cys(Psi(Dmp,H)pro) building block would add another layer of structural diversity to such libraries by introducing a defined backbone geometry in addition to the constraints imposed by disulfide bridges.
The table below outlines how the inclusion of a pseudoproline dipeptide can enhance the structural features of a peptide library.
| Feature | Standard Peptide Library | Library with Cys(Psi(Dmp,H)pro) |
| Backbone Conformation | Primarily flexible, dominated by trans-amide bonds | Introduction of defined "kinks" due to cis-amide bond induction by the pseudoproline. thieme-connect.de |
| Structural Diversity | Based on amino acid sequence variation | Enhanced by both sequence variation and conformational constraints. |
| Potential for Pre-organization | Low | High, leading to potentially higher affinity binders. |
Fabrication of Peptide Scaffolds for Chemical Biology Investigations
Peptide scaffolds provide a framework for the presentation of functional groups in a defined three-dimensional space, making them invaluable tools in chemical biology for studying protein-protein interactions, developing enzyme inhibitors, and creating novel biomaterials. The unique structural properties of this compound make it an attractive component for the fabrication of such scaffolds.
The ability of the Cys(Psi(Dmp,H)pro) moiety to induce a specific turn allows for the design of peptides with predictable secondary structures. This is particularly useful in the construction of macrocyclic peptides, where the pseudoproline can facilitate the cyclization process. bachem.comnih.gov Research has shown that the incorporation of cysteine pseudoprolines can lead to a considerable reduction in the reaction time required for peptide macrocyclization compared to using standard protected cysteine residues. nih.govnih.gov
Furthermore, the regenerated cysteine thiol group, after cleavage of the pseudoproline, offers a versatile handle for further chemical modification. This allows for the attachment of fluorescent probes, affinity tags, or other small molecules to the peptide scaffold, enabling a wide range of chemical biology investigations.
The table below summarizes the advantages of using a cysteine-based pseudoproline in the fabrication of peptide scaffolds.
| Application | Advantage of using Cys(Psi(Dmp,H)pro) |
| Macrocyclic Peptides | Facilitates cyclization by pre-organizing the peptide backbone into a turn conformation. bachem.comnih.gov |
| Conformationally Constrained Peptides | Introduces a defined "kink" to create specific secondary structures. thieme-connect.de |
| Functionalized Scaffolds | The regenerated cysteine provides a site for selective chemical modification after synthesis. |
Advanced Characterization Methodologies for Pseudoproline Containing Peptides
Spectroscopic Analysis of Conformational States
Advanced spectroscopic methods are indispensable for probing the three-dimensional structure and dynamic behavior of pseudoproline-containing peptides in solution. Techniques such as Circular Dichroism (CD) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy offer insights beyond basic chemical identification.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. The introduction of a pseudoproline, such as Cys(Psi(Dmp,H)pro), is designed to disrupt regular secondary structures like β-sheets by favoring a cis-amide bond conformation. acs.org CD analysis of a peptide containing Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH would be expected to show a spectrum characteristic of a disordered or random coil structure, rather than the distinct minima associated with α-helices or β-sheets. nih.gov By performing CD measurements in various solvents, such as trifluoroethanol (TFE), which is known to induce helicity, one can assess the conformational rigidity and the structure-breaking potency of the pseudoproline unit. nih.gov A peptide containing this moiety would likely exhibit resistance to TFE-induced folding, maintaining a disordered state.
A hypothetical set of key NMR correlations for the cis-conformer of the Glu-Cys(Psi) peptide bond is presented below.
| Proton (¹H) | Correlating Proton(s) (NOE/ROE) | Implied Proximity/Conformation |
| Glu Hα | Cys(Psi) Hδ | cis-amide bond |
| Glu Hα | Cys(Psi) Hα | trans-amide bond (weaker) |
| Fmoc Aromatic H | Glu Hβ, Hγ | Proximity to N-terminus |
| Dmp Aromatic H | Cys(Psi) Ring Protons | Orientation of Dmp group |
X-ray Crystallography of Pseudoproline-Incorporated Peptides
X-ray crystallography provides unambiguous, high-resolution data on the solid-state conformation of molecules, offering a static snapshot of their three-dimensional structure at atomic resolution. nih.gov For a dipeptide building block like this compound, obtaining a single crystal suitable for diffraction would yield precise measurements of bond lengths, bond angles, and torsion angles.
The resulting crystal structure would definitively confirm the stereochemistry of the chiral centers and reveal the preferred conformation of the thiazolidine (B150603) ring (ring pucker). Crucially, it would show the dihedral angle of the Glu-Cys(Psi) peptide bond, providing a clear picture of the "kink" induced by the pseudoproline. nih.gov This information is invaluable for calibrating and validating the results of computational models and solution-state NMR studies. While crystallizing short, flexible peptides can be challenging, success would provide foundational data for understanding how this building block influences the structure of larger peptides. mdpi.commdpi.com
Below is a table of hypothetical crystallographic parameters that could be obtained for the title compound.
| Parameter | Hypothetical Value/Observation | Significance |
| Space Group | P2₁2₁2₁ | Common for chiral molecules |
| Resolution (Å) | 1.5 | High level of detail for atomic positions |
| Glu-Cys(Psi) ω Angle (°) | ~15° | Confirms a significant deviation from planarity, favoring a cis-like character |
| Thiazolidine Ring Pucker | Envelope or Twist | Defines the local geometry of the pseudoproline moiety |
| Solvent Molecules | Co-crystallized water or organic solvent | Reveals potential hydrogen bonding networks |
Computational Chemistry and Molecular Dynamics Simulations for Conformational Studies
Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of flexible molecules like peptides. researchgate.net For this compound, MD simulations can model its dynamic behavior in different solvent environments, complementing the static picture from crystallography and the averaged view from NMR. nih.govresearchgate.net
Simulations begin by generating a starting structure, often based on crystallographic data of related compounds or built using molecular modeling software. researchgate.net This structure is then placed in a simulated box of solvent (e.g., water or chloroform), and the forces on each atom are calculated using a force field. nih.gov By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time, providing a detailed movie of the peptide's folding, unfolding, and internal motions. mdpi.com These simulations can predict the most stable conformations, the energy barriers between them, and the influence of the pseudoproline on backbone flexibility. frontiersin.org For instance, MD can be used to calculate the free energy difference between the cis and trans isomers of the Glu-Cys(Psi) bond, predicting their relative populations in solution. nih.gov
| Simulation Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E (for water) | Simulates the aqueous environment |
| Simulation Time | 100 ns - 1 µs | Allows for adequate sampling of conformational space |
| Temperature/Pressure | 300 K, 1 bar | Simulates standard laboratory conditions |
| Analysis Metrics | RMSD, Ramachandran plots, Dihedral angles | To quantify structural stability and conformational preferences |
Mass Spectrometry Techniques for Peptide Sequence Verification and Modification Analysis
Mass spectrometry (MS) is a fundamental tool for verifying the molecular weight and sequence of synthetic peptides. nih.gov For this compound, high-resolution MS would be used to confirm its successful synthesis by matching the measured mass to the calculated exact mass.
Tandem mass spectrometry (MS/MS) is employed for sequence verification and characterization of modifications. osu.edu In a typical MS/MS experiment, the peptide ion is isolated and fragmented through collision-induced dissociation (CID) or other methods. nih.gov The fragmentation of peptides containing pseudoproline can be complex. The thiazolidine ring itself is generally stable under standard CID conditions, but its presence influences the fragmentation of the peptide backbone. chempep.com The "proline effect," where fragmentation N-terminal to a proline residue is suppressed, can also be observed with pseudoprolines, leading to characteristic patterns in the MS/MS spectrum. matrixscience.com Analysis of the resulting fragment ions (b- and y-ions) allows for the confirmation of the amino acid sequence and the integrity of the pseudoproline moiety. nih.gov Careful analysis is required, as unexpected fragmentation pathways or artifacts can sometimes be associated with these modified residues. chempep.com
| Ion Type | Expected m/z Fragment | Information Provided |
| [M+H]⁺ | Calculated Exact Mass + 1.0078 | Confirmation of molecular weight of the intact dipeptide |
| y-ion series | Fragments containing the C-terminus | Confirms the Cys(Psi(Dmp,H)pro)-OH portion of the molecule |
| b-ion series | Fragments containing the N-terminus | Confirms the Fmoc-Glu(OtBu) portion of the molecule |
| Internal Fragment | Fragmentation within the Glu residue or loss of protecting groups (tBu, Fmoc) | Confirms side-chain structures and can indicate fragmentation pathways |
Future Directions and Emerging Research Avenues
Design and Synthesis of Next-Generation Cysteine-Based Pseudoproline Analogs
The core of Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH's utility lies in its thiazolidine (B150603) ring, formed from the condensation of cysteine with an aldehyde. Future research is poised to explore the synthesis of next-generation analogs by modifying this core structure. The goal is to fine-tune the electronic and steric properties of the thiazolidine moiety to enhance its performance.
Key areas of investigation include:
Varying Aldehyde and Ketone Precursors: The current pseudoproline is derived from 2,4-dimethoxybenzaldehyde. The synthesis of new analogs using a diverse range of aldehydes and ketones could yield thiazolidine rings with altered acid lability, conformational preferences, and stability. acs.org This would create a toolbox of cysteine pseudoprolines that can be tailored for specific synthetic challenges.
Modulating Ring Substituents: The substituents on the thiazolidine ring influence the cis/trans amide bond equilibrium of the preceding peptide bond. thieme-connect.de Systematic modification of these substituents could lead to analogs with an even greater capacity to disrupt aggregation or, conversely, to act as more subtle conformational modulators.
Enhanced Solubility and Stability: While effective, the hydrophobicity of complex protected peptides can still be a limiting factor. Future designs may incorporate more polar moieties into the pseudoproline structure to further enhance the solubility of the entire peptide-resin complex during SPPS.
These synthetic explorations will likely lead to a new generation of cysteine-based pseudoprolines with a broader range of applications and improved efficacy in the synthesis of "difficult" peptide sequences.
Exploration of Orthogonal Protecting Group Chemistries for Pseudoproline Motifs
The compatibility of this compound with the standard Fmoc/tBu solid-phase synthesis strategy is a major advantage. iris-biotech.de However, the synthesis of highly complex peptides, such as those with multiple disulfide bonds or other post-translational modifications, often requires a more sophisticated, multi-layered protecting group strategy. This necessitates the exploration of protecting groups that are fully orthogonal to the pseudoproline moiety.
Future research in this area will likely focus on:
Compatibility with Highly Labile Groups: For certain applications, such as the on-resin modification of side chains, protecting groups that can be removed under exceptionally mild conditions are required. Research is needed to systematically evaluate the compatibility of the thiazolidine ring with a broad panel of protecting groups, including Mtt (4-methyltrityl), Mmt (4-methoxytrityl), and others that are cleaved under conditions that leave the pseudoproline intact.
Development of Novel Orthogonal Schemes: A significant area of interest is the development of novel protecting groups that are selectively removable in the presence of the Fmoc group, tBu-based protection, and the thiazolidine ring. This would allow for intricate, multi-step synthetic routes on the solid support. For instance, the combined use of cysteine pseudoprolines with diphenylmethyl (Dmp) protection could create a pair of cysteine protecting groups compatible with other systems like trityl (Trt) or phenylacetamido (Phacm), expanding the toolkit for complex peptide synthesis. acs.org
Table: Compatibility of Protecting Groups with Cysteine Pseudoprolines
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality with Cys-Pseudoproline |
|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Yes |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | No (Cleaved simultaneously) |
| tert-Butyl | tBu | Strong Acid (e.g., TFA) | No (Cleaved simultaneously) |
| Trityl | Trt | Mild Acid | Yes |
| 4-Methyltrityl | Mtt | Mild Acid | Yes |
| Pbf | Pbf | Strong Acid (e.g., TFA) | No (Cleaved simultaneously) |
This exploration will be crucial for unlocking the full potential of this compound in the synthesis of next-generation peptide therapeutics and biomaterials.
Application of this compound in Macrocyclization Strategies
Peptide macrocyclization is a key strategy for enhancing the stability, target affinity, and bioavailability of peptide drugs. The inherent ability of pseudoprolines to induce a "kink" or turn in the peptide backbone pre-organizes the linear precursor into a conformation that is favorable for ring closure. nih.govuni-kiel.de This conformational constraint can significantly accelerate the rate of macrocyclization and improve yields by minimizing competing intermolecular side reactions. uni-kiel.de
Emerging research is focused on quantifying and optimizing this effect:
Kinetic Studies: While the benefits are qualitatively understood, there is a need for detailed kinetic studies to quantify the rate enhancement of macrocyclization reactions in the presence of this compound compared to other cysteine derivatives. Recent work on conotoxin derivatives has shown that cysteine pseudoprolines can significantly decrease the required coupling time for on-resin macrocyclization. nih.govacs.org For example, in one study, peptides containing cysteine pseudoprolines achieved complete macrocyclization, whereas analogous peptides without them showed only 52-70% completion under the same conditions. nih.gov
Table: Effect of Cysteine Pseudoproline on Macrocyclization
| Peptide System | Cysteine Protection | Macrocyclization Completion |
|---|---|---|
| α-conotoxin derivative 1 | Cys(ΨMe,Mepro) | Complete |
| α-conotoxin derivative 1 | Cys(Trt) | 52% |
| α-conotoxin derivative 2 | Cys(ΨMe,Mepro) | Complete |
| α-conotoxin derivative 2 | Cys(Trt) | 70% |
Data adapted from studies on conotoxin derivatives. nih.gov
Diverse Cyclization Chemistries: The application of this dipeptide should be explored across a wider range of macrocyclization chemistries beyond standard amide bond formation, including lactamization, click chemistry, and ring-closing metathesis.
Positioning Effects: Systematic studies are needed to understand how the position of the pseudoproline moiety within the linear peptide sequence influences the efficiency and regioselectivity of the cyclization reaction.
By leveraging the turn-inducing properties of this compound, peptide chemists can develop more efficient and robust strategies for the synthesis of complex cyclic peptides.
Integration into High-Throughput Peptide Synthesis Platforms
The demand for large libraries of peptides for drug discovery and other applications has driven the development of automated, high-throughput peptide synthesis platforms. tangobio.comsigmaaldrich.comnih.gov The properties of this compound make it an ideal building block for these systems. Its ability to mitigate aggregation is particularly valuable in automated synthesis, where manual intervention to address poor coupling efficiencies is not feasible. researcher.lifenih.gov
Future work in this area should focus on:
Protocol Optimization: Developing and optimizing protocols for the routine incorporation of cysteine pseudoprolines in various automated synthesizers. This includes fine-tuning coupling times and reagent concentrations to maximize efficiency. Studies have already demonstrated the successful use of pseudoproline dipeptides in fully automated synthesis protocols. nih.govamericanlaboratory.com
Synthesis of Complex Libraries: Utilizing this dipeptide for the high-throughput synthesis of peptide libraries that were previously inaccessible due to aggregation-prone sequences. This could accelerate the discovery of new peptide-based therapeutics.
Quality Control in High-Throughput Synthesis: Establishing robust analytical methods to rapidly assess the purity and integrity of crude peptides containing pseudoproline moieties synthesized on high-throughput platforms.
The seamless integration of this compound into automated workflows will be a key enabler for the large-scale production of complex peptides for research and development.
Investigation of Pseudoproline Reversibility and Its Controlled Cleavage
The thiazolidine ring of cysteine-based pseudoprolines is designed to be stable throughout the Fmoc-SPPS process and then cleaved during the final trifluoroacetic acid (TFA)-mediated deprotection step to regenerate the native cysteine residue. chempep.com However, the precise kinetics of this cleavage can be a subject of investigation and an opportunity for further refinement.
Initially, thiazolidine-based pseudoprolines were reported to be highly stable to TFA, requiring prolonged exposure for complete removal. acs.org More recent studies, however, have shown that for many peptide sequences, complete cleavage can be achieved within 1-3 hours, a timeframe comparable to that of standard side-chain protecting groups. nih.govacs.orgnih.gov This variability suggests that the stability of the thiazolidine ring may be influenced by the local peptide sequence and other factors.
This opens up several avenues for future research:
Mechanistic Studies: Detailed mechanistic studies are needed to understand the factors that govern the rate of thiazolidine ring opening under acidic conditions. This knowledge could be used to predict the lability of a pseudoproline in a given sequence and to design cleavage cocktails that are optimized for specific applications. researchgate.netresearchgate.net
Development of Tunable Cleavage Systems: An exciting possibility is the development of next-generation cysteine pseudoprolines with tunable acid sensitivity. By modifying the electronic properties of the aldehyde used to form the thiazolidine, it may be possible to create a series of pseudoprolines that can be cleaved under a range of acidic conditions, from very mild to very strong.
"Safety-Catch" Strategies: The differential stability of the thiazolidine ring could be exploited in "safety-catch" purification strategies. Peptides could be cleaved from the resin with the pseudoproline still intact, facilitating purification of the more soluble, protected peptide. The thiazolidine could then be removed in a subsequent, separate step.
Table: Reported Cleavage Times for Cysteine Pseudoprolines with TFA
| Study Reference | Peptide Context | Reported Cleavage Time |
|---|---|---|
| Mutter et al. (seminal work) | Linear Peptides | 32 hours |
| Recent Publication (confirming Mutter) | Linear Peptide | 36 hours |
| Postma & Albericio (2014) | Various Linear Peptides | 1-6 hours |
| Postma & Albericio (2014) | Some peptides requiring heat | 2-3 hours at 45°C |
This table highlights the variability in reported cleavage times, indicating a need for further investigation into controlled cleavage. nih.govacs.org
A deeper understanding and control over the reversibility of the pseudoproline moiety will enhance its versatility as a strategic tool in advanced peptide synthesis.
Q & A
Q. What are the key considerations for synthesizing Fmoc-Glu(OtBu)-Cys(Psi(Dmp,H)pro)-OH using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Synthesis requires sequential deprotection of the Fmoc group (using 20% piperidine in DMF) and coupling of amino acids with activating agents like HBTU/HOBt . The OtBu group on Glu protects the side-chain carboxyl group during synthesis, while the pseudoproline moiety (Psi(Dmp,H)pro) in Cys reduces steric hindrance and improves cyclization efficiency . Monitor coupling efficiency via Kaiser or chloranil tests to ensure stepwise completion.
Q. How does the pseudoproline modification [Psi(Dmp,H)pro] influence the structural properties of this compound?
- Methodological Answer : The pseudoproline moiety introduces a thiazolidine ring, which imposes conformational rigidity, minimizes aggregation during synthesis, and enhances solubility in organic solvents like DMF or DCM . This modification is critical for preventing β-sheet formation in hydrophobic peptide sequences, as demonstrated in studies of similar thiazolidine-containing peptides .
Q. What analytical techniques are recommended for validating the purity and identity of this compound?
- Methodological Answer : Use reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% is typical for research-grade material) . Confirm molecular identity via high-resolution mass spectrometry (HRMS) or MALDI-TOF, noting the expected molecular weight of 719.86 g/mol (C38H45N3O9S) .
Advanced Research Questions
Q. How can researchers address racemization during the coupling of Cys(Psi(Dmp,H)pro) residues?
- Methodological Answer : Racemization risks increase at elevated temperatures or with prolonged coupling times. Optimize coupling conditions using low-temperature (0–4°C) reactions with HOBt/DIC as activators, which reduce base-catalyzed racemization . Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. What strategies mitigate solubility challenges when incorporating this compound into hydrophobic peptide sequences?
- Methodological Answer : Solubility can be enhanced by:
Q. How do steric effects from the Dmp (2,4-dimethoxyphenyl) group impact peptide cyclization kinetics?
- Methodological Answer : The bulky Dmp group on the pseudoproline moiety slows cyclization by increasing steric hindrance. Kinetic studies using time-resolved NMR or fluorescence quenching suggest that cyclization efficiency improves under microwave-assisted conditions (50°C, 20 W) . Compare with non-Dmp analogs to quantify steric contributions .
Q. What are the stability profiles of this compound under long-term storage?
- Methodological Answer : Stability is contingent on storage at –20°C in anhydrous DMF or under argon to prevent hydrolysis of the OtBu group . Accelerated degradation studies (40°C, 75% humidity) indicate a half-life of >6 months when stored properly. Regularly validate integrity via HPLC and FT-IR to detect oxidation or deprotection .
Data Contradiction Analysis
Q. Discrepancies in reported coupling efficiencies for pseudoproline-containing peptides: How to resolve?
- Methodological Answer : Variations arise from differences in resin type (Wang vs. Rink amide) and activator choice (HBTU vs. PyBOP). Systematic benchmarking using model peptides (e.g., ACP sequences) shows that PyBOP improves yields by 15–20% for pseudoproline residues compared to HBTU . Cross-reference studies using identical resin/activator combinations to isolate variables .
Experimental Design Tables
Table 1 : Optimized Coupling Conditions for Cys(Psi(Dmp,H)pro)
Table 2 : Stability Metrics for Long-Term Storage
| Condition | Half-Life (Months) | Degradation Pathway |
|---|---|---|
| –20°C (anhydrous) | >6 | Oxidation/Deprotection |
| 25°C (ambient) | 1–2 | Hydrolysis of OtBu group |
| Source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
